

Application Notes and Protocols for NMR Characterization of Fluconazole Analogues

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a bistriazole antifungal agent, serves as a critical therapeutic option for a variety of fungal infections. The development of fluconazole analogues is a key strategy in overcoming drug resistance and improving the pharmacological profile of this class of antifungals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these novel compounds. This document provides detailed application notes and protocols for the comprehensive NMR characterization of fluconazole and its analogues.

Data Presentation: NMR Spectral Data

The following tables summarize the 1 H and 13 C NMR chemical shifts (δ) and coupling constants (J) for fluconazole and selected analogues. These data are crucial for the structural verification of newly synthesized compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for Fluconazole[1]



Atom No.	¹ H Chemical Shift (ppm)	Multiplicity	J (Hz)	¹³ C Chemical Shift (ppm)
1	-	-	-	72.8
2, 6	4.85	d	14.4	55.9
3, 5	8.23	S	-	151.7
4	7.76	S	-	144.1
1'	-	-	-	125.7 (t)
2'	-	-	-	162.7 (dd)
3'	6.81	m	-	104.2 (t)
4'	-	-	-	162.1 (dd)
5'	6.78	m	-	111.7 (dd)
6'	7.35	m	-	130.4 (d)
ОН	5.65	S	-	-

Solvent: $CDCl_3$. Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet. Coupling constants for carbons are with respect to fluorine.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Fluconazole Analogues



Analogue	Modification	Key ¹ H NMR Signals (ppm)	Key ¹³ C NMR Signals (ppm)	Reference
Analogue A	1,2,3-triazole instead of 1,2,4- triazole	7.18-7.49 (m, aromatic), 5.47 (s, CH ₂), 4.94 (s, CH)	144.1, 134.6, 133.7, 129.4, 128.9, 128.6, 128.4, 127.9, 122.5, 76.4, 62.8, 53.9	[2][3]
Analogue B	Amino acid fragment on phenyl ring	9.92 (s, NH), 8.20 (s, triazole- H), 7.85 (s, triazole-H), 7.51 (d, aromatic), 7.32 (m, aromatic)	172.2, 156.1, 150.9, 145.3, 141.1, 138.2, 126.0, 119.1, 72.9, 67.4, 60.1, 51.1	[4]
Analogue C	1,3,4-oxadiazole moiety	MIC80 ≤ 0.125 µg/mL against several pathogenic fungi. Specific NMR data not fully detailed in abstract.	Specific NMR data not fully detailed in abstract.	[5]

Experimental Protocols Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is fundamental to acquiring high-quality NMR spectra.

Materials:

- Fluconazole analogue (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) of high purity



- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Weigh 5-10 mg of the fluconazole analogue directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be based on the solubility of the analogue.
- Cap the NMR tube securely.
- Gently vortex the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
- If necessary, filter the solution to remove any solids.
- Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

This protocol outlines the acquisition of standard 1D ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single pulse (e.g., zg30)

• Spectral Width: -2 to 12 ppm

Acquisition Time: 2-4 seconds



• Relaxation Delay (d1): 1-2 seconds

Number of Scans: 8-16 (adjust for concentration)

• Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

Spectral Width: 0 to 200 ppm

Acquisition Time: 1-2 seconds

• Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024 or more (adjust for concentration and experiment time)

• Temperature: 298 K

Processing:

- Apply Fourier transformation to the acquired FID.
- Phase correct the spectrum manually.
- Apply baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals in the ¹H NMR spectrum.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

qNMR provides an accurate method for determining the purity of fluconazole analogues without the need for a specific reference standard of the analyte.

Materials:



- Fluconazole analogue (accurately weighed, ~10 mg)
- Internal Standard (IS) of high purity (e.g., maleic acid, dimethyl sulfone, accurately weighed)
- Deuterated solvent

Procedure:

- Accurately weigh the fluconazole analogue and the internal standard into a vial.
- Dissolve the mixture in a precise volume of deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum using quantitative parameters:
 - Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
 - Pulse Angle: 90°
 - Number of Scans: 64 or more to ensure a high signal-to-noise ratio (>250:1).
- Process the spectrum as described in Protocol 2.
- Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight

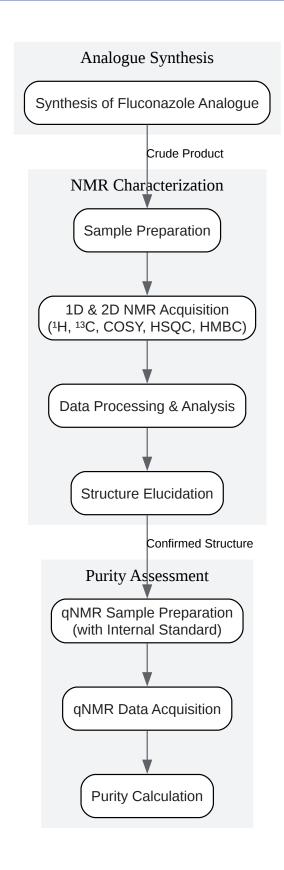


- m = mass
- P_IS = Purity of the Internal Standard

Visualizations

The following diagrams illustrate the workflows for the NMR characterization of fluconazole analogues.

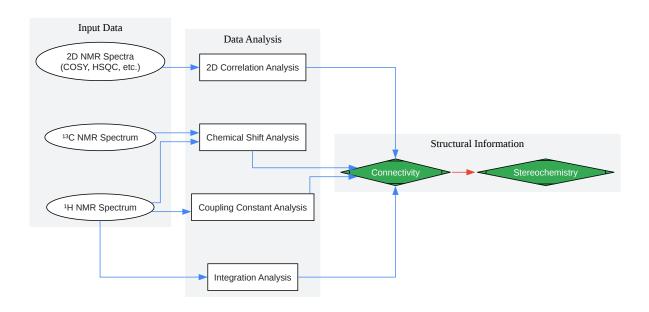




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Figure 1. Experimental workflow for NMR characterization.





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Figure 2. Logical relationships in structure elucidation.

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